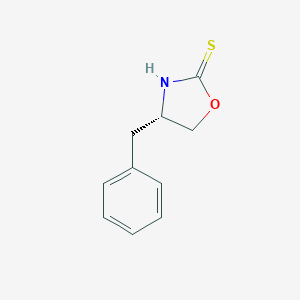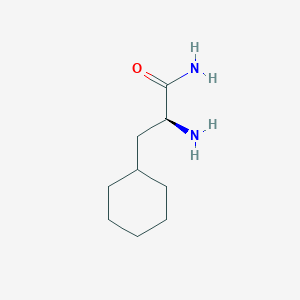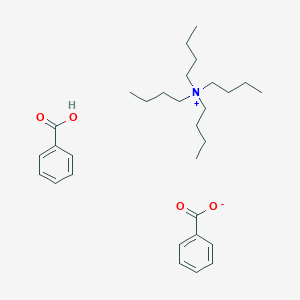
Tetrabutylammonium bibenzoate
Descripción general
Descripción
Tetrabutylammonium bibenzoate is a compound with the molecular formula C30H47NO4 . It is also known by other names such as benzoic acid; tetrabutylazanium; benzoate, Bioxyanion, and tbabb . The molecular weight of this compound is 485.7 g/mol .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium bibenzoate consists of a tetrabutylammonium cation and two benzoate anions . The InChI string representation of the molecule is InChI=1S/C16H36N.2C7H6O2/c1-5-9-13-17 (14-10-6-2,15-11-7-3)16-12-8-4;2*8-7 (9)6-4-2-1-3-5-6/h5-16H2,1-4H3;2*1-5H, (H,8,9)/q+1;;/p-1 .
Physical And Chemical Properties Analysis
Tetrabutylammonium bibenzoate has several computed properties. It has a molecular weight of 485.7 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 13 . Its exact mass and monoisotopic mass are both 485.35050898 g/mol . It has a topological polar surface area of 77.4 Ų and a heavy atom count of 35 .
Aplicaciones Científicas De Investigación
Electrochemical Analysis
Tetrabutylammonium bibenzoate: is utilized in electrochemical analysis due to its ability to facilitate electron transfer processes. It acts as a supporting electrolyte that can stabilize reactive intermediates, allowing for more accurate measurements in electrochemical experiments .
Phase-Transfer Catalysis
This compound serves as an effective phase-transfer catalyst in organic synthesis. It can enhance the rate of reaction by transferring a reactant from one phase into another where the reaction occurs more efficiently. This is particularly useful in reactions that involve ions or reactants with limited solubility in organic solvents .
Synthesis of Bioactive Heterocycles
In the field of medicinal chemistry, Tetrabutylammonium bibenzoate is used to synthesize bioactive heterocycles. These heterocycles are foundational structures in many pharmaceuticals and are crucial for creating compounds with potential therapeutic effects .
Green Chemistry Applications
The compound is instrumental in green chemistry, promoting environmentally friendly practices. It’s used in the development of non-toxic solvents and reagents that minimize the environmental impact of chemical processes .
Analytical Reagent
As an analytical reagent, Tetrabutylammonium bibenzoate is employed in various analytical techniques, including chromatography and spectroscopy, to improve the separation and identification of chemical substances .
Molecular Molybdenum-Oxo Catalyst
It’s applied in research involving molecular molybdenum-oxo catalysts for the electrochemical generation of hydrogen. This is a part of renewable energy research, focusing on the efficient and sustainable production of hydrogen as a fuel .
Safety And Hazards
When handling Tetrabutylammonium bibenzoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
benzoic acid;tetrabutylazanium;benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;2*1-5H,(H,8,9)/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNBROSTQFHOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454492 | |
| Record name | Bioxyanion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium bibenzoate | |
CAS RN |
116263-39-9 | |
| Record name | Bioxyanion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



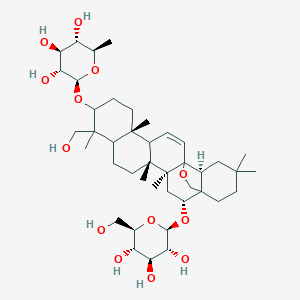
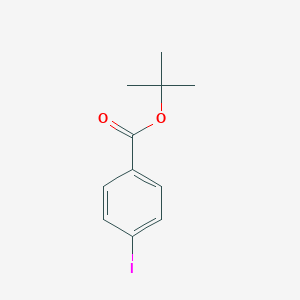
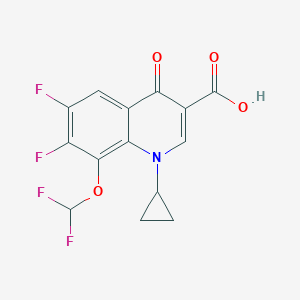
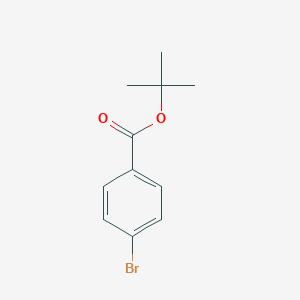

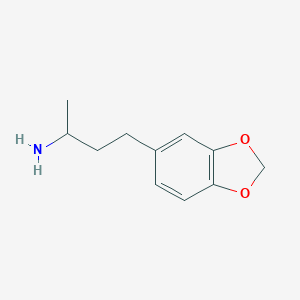
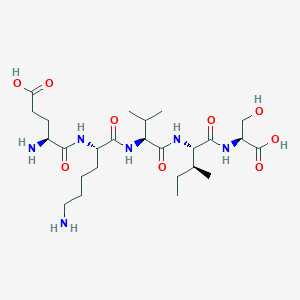
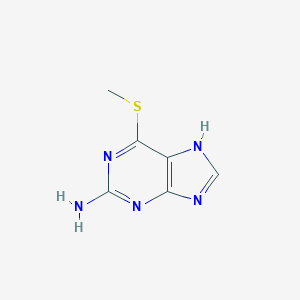
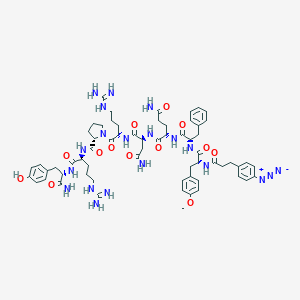
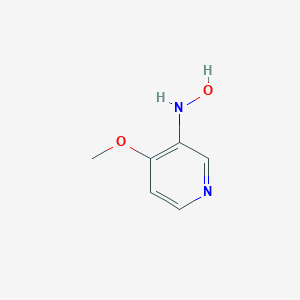
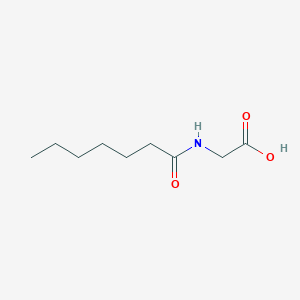
![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)
